6-AMINO-8-(2,4-DIMETHYLPHENYL)-2-METHYL-1,2,3,7,8,8A-HEXAHYDROISOQUINOLINE-5,7,7-TRICARBONITRILE
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Overview
Description
6-AMINO-8-(2,4-DIMETHYLPHENYL)-2-METHYL-1,2,3,7,8,8A-HEXAHYDROISOQUINOLINE-5,7,7-TRICARBONITRILE is a synthetic compound belonging to the class of isoquinoline derivatives. Isoquinoline alkaloids are a large group of natural products known for their diverse biological activities, including antimicrobial, antimalarial, and neuroprotective properties . This compound, with its unique structure, has garnered interest in medicinal chemistry for its potential therapeutic applications.
Preparation Methods
The synthesis of 6-AMINO-8-(2,4-DIMETHYLPHENYL)-2-METHYL-1,2,3,7,8,8A-HEXAHYDROISOQUINOLINE-5,7,7-TRICARBONITRILE typically involves multi-step reactions starting from commercially available precursors. The synthetic route often includes the formation of the isoquinoline core followed by functional group modifications to introduce the amino and cyano groups. Common reaction conditions involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate nucleophilic substitution reactions . Industrial production methods may employ similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
6-AMINO-8-(2,4-DIMETHYLPHENYL)-2-METHYL-1,2,3,7,8,8A-HEXAHYDROISOQUINOLINE-5,7,7-TRICARBONITRILE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the cyano groups to primary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the isoquinoline ring.
Scientific Research Applications
6-AMINO-8-(2,4-DIMETHYLPHENYL)-2-METHYL-1,2,3,7,8,8A-HEXAHYDROISOQUINOLINE-5,7,7-TRICARBONITRILE has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules with potential biological activity.
Biology: It serves as a probe to study the interactions of isoquinoline derivatives with biological targets, such as enzymes and receptors.
Industry: The compound’s unique structure makes it a valuable intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-AMINO-8-(2,4-DIMETHYLPHENYL)-2-METHYL-1,2,3,7,8,8A-HEXAHYDROISOQUINOLINE-5,7,7-TRICARBONITRILE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may interact with receptors on cell surfaces, modulating signal transduction pathways involved in various physiological processes .
Comparison with Similar Compounds
Similar compounds to 6-AMINO-8-(2,4-DIMETHYLPHENYL)-2-METHYL-1,2,3,7,8,8A-HEXAHYDROISOQUINOLINE-5,7,7-TRICARBONITRILE include other isoquinoline derivatives, such as:
1,2,3,4-tetrahydroisoquinoline: Known for its neuroprotective properties and potential use in treating neurodegenerative diseases.
8-amino-2-methyl-3,4-dihydroisoquinoline: Studied for its antimicrobial and antimalarial activities. The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C21H21N5 |
---|---|
Molecular Weight |
343.4g/mol |
IUPAC Name |
6-amino-8-(2,4-dimethylphenyl)-2-methyl-1,3,8,8a-tetrahydroisoquinoline-5,7,7-tricarbonitrile |
InChI |
InChI=1S/C21H21N5/c1-13-4-5-15(14(2)8-13)19-18-10-26(3)7-6-16(18)17(9-22)20(25)21(19,11-23)12-24/h4-6,8,18-19H,7,10,25H2,1-3H3 |
InChI Key |
QHMKIXUOAUYQTO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C2C3CN(CC=C3C(=C(C2(C#N)C#N)N)C#N)C)C |
Canonical SMILES |
CC1=CC(=C(C=C1)C2C3CN(CC=C3C(=C(C2(C#N)C#N)N)C#N)C)C |
Origin of Product |
United States |
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